molecular formula C22H22ClN3OS B2749625 4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine CAS No. 338961-71-0

4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine

Cat. No.: B2749625
CAS No.: 338961-71-0
M. Wt: 411.95
InChI Key: BIXCEWYWIKYWPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine” has a molecular formula of C22H22ClN3OS. It has an average mass of 411.948 Da and a monoisotopic mass of 411.117218 Da .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C22H22ClN3OS. It includes a 4-chlorobenzyl group, a sulfanyl group, a pyrimidinyl group, and a morpholine group . The exact arrangement of these groups within the molecule would be determined by the specific reactions used in its synthesis.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Unfortunately, specific information on properties such as melting point, boiling point, and density was not available .

Scientific Research Applications

Synthesis Techniques

The compound under investigation has a chemical structure that can be linked to various synthesized compounds with similar functionalities, which have been explored for their potential in scientific research applications. For instance, a study by Zaki, Radwan, and El-Dean (2017) detailed a convenient synthetic method and spectral characterization of new derivatives, suggesting a pathway to explore pharmacological activities of such molecules. The method involves acetylation and nucleophilic substitution reactions, highlighting the compound's utility in creating heterocyclic rings with potential for investigating pharmacological activities (R. Zaki, S. M. Radwan, A. El-Dean, 2017).

Potential in Imaging Studies

A specific derivative was synthesized for potential use in Positron Emission Tomography (PET) imaging related to Parkinson's disease. Wang et al. (2017) synthesized a compound aiming at imaging of LRRK2 enzyme, an important target in Parkinson's disease research, demonstrating the compound's relevance in developing novel PET agents (Min Wang, Mingzhang Gao, Zhidong Xu, Q. Zheng, 2017).

Antimicrobial Applications

The antimicrobial activity of synthesized pyrimidine-triazole derivatives, including structures similar to the compound of interest, was studied by Majithiya and Bheshdadia (2022). These derivatives were evaluated against various bacterial and fungal strains, indicating the compound's potential in antimicrobial research (J.J. Majithiya, B. Bheshdadia, 2022).

Material Science Applications

In material science, Tapaswi et al. (2015) investigated derivatives for the synthesis of transparent aromatic polyimides with high refractive indices, showcasing the compound's utility in developing materials with desirable optical properties (P. Tapaswi, Myeon-Cheon Choi, Keuk-Min Jeong, S. Ando, C. Ha, 2015).

Properties

IUPAC Name

4-[6-[(4-chlorophenyl)methylsulfanylmethyl]-2-phenylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3OS/c23-19-8-6-17(7-9-19)15-28-16-20-14-21(26-10-12-27-13-11-26)25-22(24-20)18-4-2-1-3-5-18/h1-9,14H,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXCEWYWIKYWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)CSCC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.